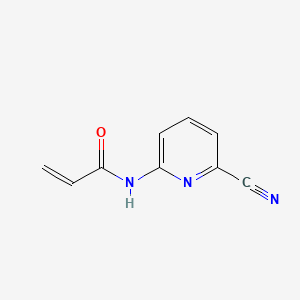

N-(6-Cyanopyridin-2-yl)acrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-cyanopyridin-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-2-9(13)12-8-5-3-4-7(6-10)11-8/h2-5H,1H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQXIAQSQAVTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743397 | |

| Record name | N-(6-Cyanopyridin-2-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135450-61-2 | |

| Record name | N-(6-Cyanopyridin-2-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 6 Cyanopyridin 2 Yl Acrylamide and Its Precursors

Established Synthetic Pathways to the Core Structure

The formation of the cyanopyridine core is a critical step, with several established routes available to chemists.

The final step in synthesizing N-(6-Cyanopyridin-2-yl)acrylamide is typically the acylation of a 6-amino-2-cyanopyridine precursor. This reaction forms the N-C bond of the amide. A common method involves the reaction of the amino group of the pyridine (B92270) derivative with acryloyl chloride. nih.gov This is a standard amide bond formation reaction where the nucleophilic amine attacks the electrophilic acyl chloride, releasing hydrogen chloride as a byproduct.

Another widely used approach for creating the acrylamide (B121943) moiety is the Knoevenagel condensation. ekb.eg This method involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as N-substituted 2-cyanoacetamide (B1669375) derivatives, under basic conditions to yield the desired 2-cyanoacrylamide derivative. ekb.eg Modifications of the Knoevenagel-Doebner reaction, using germinal dibromomethylarenes as aldehyde alternatives, can produce 3-substituted acrylic acids, which can then be converted to the target acrylamide by reacting with the appropriate amine. ekb.eg

Multicomponent reactions (MCRs) offer an efficient pathway to the 2-amino-3-cyanopyridine (B104079) core structure, a close relative and potential precursor to the 6-amino-2-cyanopyridine needed for the final product. These one-pot syntheses combine multiple starting materials to form a complex product, reducing the need for intermediate purification steps and minimizing waste. rasayanjournal.co.innih.gov

A prevalent MCR for synthesizing 2-amino-3-cyanopyridine derivatives involves the condensation of an aldehyde, an acetophenone (B1666503) derivative, malononitrile, and ammonium (B1175870) acetate. nih.govresearchgate.net Similarly, highly functionalized pyridines can be synthesized through a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides. mdpi.com Cyclocondensation reactions are also employed; for instance, 2-pyridone derivatives can be obtained through the cyclocondensation of 2-cyano-N-phenylacetamide with 1,3-dicarbonyl compounds or through a ternary condensation with an aromatic aldehyde and malononitrile. researchgate.net These strategies highlight the versatility of building the fundamental pyridine ring system from simple, readily available starting materials. mdpi.comresearchgate.net

Methodological Advancements and Green Chemistry Principles in Synthesis

Recent advancements in the synthesis of this compound and its precursors have focused on improving efficiency and sustainability, in line with the principles of green chemistry. mlsu.ac.in

The use of catalysts is superior to stoichiometric reagents as they can lower the energy requirements of a reaction and increase selectivity, leading to better yields and minimized waste. mlsu.ac.in A wide array of catalytic systems has been developed for the synthesis of cyanopyridine derivatives. These include heterogeneous nanocatalysts, such as LDH@TRMS@BDSA@Cu, which have been shown to be effective in the one-pot, four-component synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. nih.gov Other nanocatalysts, including magnetic core-shell structures like Fe3O4@SiO2@(CH2)3Im}C(CN)3, have also been successfully employed. researchgate.net The use of N-heterocyclic carbene (NHC)–Cu(I) complexes as catalysts in reactions like [3+2] cycloadditions represents another area of advancement for constructing heterocyclic systems. beilstein-journals.org These catalytic approaches often allow for milder reaction conditions and shorter reaction times.

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| LDH@TRMS@BDSA@Cu | One-pot four-component synthesis of 2-amino-3-cyanopyridines | High efficiency, solvent-free, recyclable catalyst | nih.gov |

| Fe3O4@SiO2@(CH2)3Im}C(CN)3 | Multicomponent synthesis of 2-amino-3-cyanopyridines | Solvent-free, short reaction times, good to high yields | researchgate.net |

| N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] | Synthesis of 2-amino-3-cyanopyridines | Mild and efficient procedure, good to excellent yields | researchgate.net |

| N-heterocyclic carbene (NHC)–Cu(I) complexes | [3+2] Cycloaddition | Highly efficient, low catalyst loading | beilstein-journals.org |

Green chemistry principles emphasize making the use of auxiliary substances like solvents unnecessary or innocuous. mlsu.ac.in In the synthesis of cyanopyridine derivatives, significant progress has been made toward this goal. Several methods have been developed that proceed under solvent-free conditions, often utilizing mechanical methods like grinding or ball milling, which can lead to high yields. rasayanjournal.co.inscirp.org When solvents are necessary, the trend is to use more environmentally benign options. Water has been successfully used as a solvent for the multicomponent synthesis of novel pyrazole (B372694) and N-aminopyridine derivatives. longdom.org Ethanol is another commonly used solvent that is preferable to more hazardous options. nih.gov Designing processes that operate at ambient temperature and pressure also contributes to energy efficiency and sustainability. mlsu.ac.in

Advanced Purification and Methodological Characterization Techniques for Synthetic Products

Following synthesis, the purification of this compound and its intermediates is essential to ensure high purity. Standard techniques include recrystallization from appropriate solvents like ethanol, column chromatography, and simple filtration. nih.govnih.govbhu.ac.in

The structural confirmation of the synthesized compounds relies on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to determine the precise structure of the molecule, showing the connectivity of atoms and the chemical environment of the protons and carbons. nih.govnih.govnih.gov

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.govnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the presence of key functional groups, such as the cyano (C≡N) and amide (C=O, N-H) groups, based on their characteristic absorption frequencies. mdpi.com

| Technique | Information Obtained | Key Signals for Cyanopyridine Acrylamides | Reference |

|---|---|---|---|

| ¹H NMR | Proton environment and connectivity | Signals for aromatic pyridine protons, vinyl protons of the acrylamide, and the N-H proton. | nih.govnih.gov |

| ¹³C NMR | Carbon skeleton of the molecule | Characteristic signals for the cyano carbon, amide carbonyl carbon, and carbons of the pyridine ring. | nih.govnih.gov |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula | Molecular ion peak [M+H]⁺ corresponding to the calculated mass. | nih.govnih.gov |

| Infrared (IR) Spectroscopy | Presence of functional groups | Stretching vibrations for C≡N (cyano), C=O (amide), and N-H (amide). | mdpi.com |

Based on a comprehensive search of available scientific literature, there are no specific polymerization studies published for the chemical compound “this compound.” Research detailing its homopolymerization, copolymerization with other monomers, or its behavior in controlled/living polymerization techniques such as ATRP or RAFT could not be located.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this specific compound. Creating content for the requested sections would require speculation and extrapolation from the behavior of other dissimilar acrylamide monomers, which would not meet the required standards of scientific accuracy and focus.

While extensive research exists for the polymerization of the general class of acrylamides and other N-substituted acrylamides, applying that information here would violate the explicit instruction to focus solely on "this compound". Therefore, to ensure the integrity and accuracy of the information provided, this request cannot be fulfilled.

Polymerization Studies of N 6 Cyanopyridin 2 Yl Acrylamide

Controlled/Living Polymerization Techniques

Living Anionic or Cationic Polymerization

Living polymerization techniques are crucial for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. uliege.be The applicability of living anionic or cationic polymerization to N-(6-Cyanopyridin-2-yl)acrylamide is largely inferred from studies on related acrylamide (B121943) and cyano-containing monomers, as direct research on this specific monomer is not extensively documented.

Living Anionic Polymerization:

The anionic polymerization of acrylamide derivatives can be challenging due to the acidic proton on the amide nitrogen, which can terminate the living anionic chain. However, N,N-disubstituted acrylamides, which lack this acidic proton, are more amenable to living anionic polymerization. For this compound, the secondary amine proton could potentially interfere with anionic polymerization.

Recent advancements have demonstrated the living/controlled anionic polymerization of dialkyl acrylamides using Lewis pair catalysts, such as a combination of zinc triflate (Zn(OTf)₂) and a phosphine. chemrxiv.org This method has shown tolerance to functional groups and can proceed at elevated temperatures. chemrxiv.org The polymerization is proposed to proceed through a tolerant anionic mechanism involving enol zincates. chemrxiv.org Such a system might offer a viable route for the controlled polymerization of this compound, provided the cyanopyridine group does not interfere with the catalyst system.

Furthermore, living anionic polymerization of cyanoacrylates has been achieved using frustrated Lewis pair (FLP) based initiators. semanticscholar.orgrsc.org These systems can control the polymerization of highly reactive monomers containing cyano groups. semanticscholar.orgrsc.org The presence of the electron-withdrawing cyanopyridine group in this compound could influence the reactivity of the vinyl group, making these controlled polymerization techniques potentially suitable.

Living Cationic Polymerization:

Living cationic polymerization is another powerful technique for synthesizing well-defined polymers. nih.gov This method typically involves the stabilization of the propagating carbocation to prevent termination and chain transfer reactions. libretexts.org The feasibility of living cationic polymerization of this compound would depend on the ability of the monomer to stabilize a cationic propagating center. The nitrogen atom in the pyridine (B92270) ring and the amide group could potentially coordinate with and stabilize the cationic chain end.

Research on the living cationic polymerization of vinyl ethers has shown that various functional groups can be tolerated. rsc.org The development of universal mediators that can facilitate sequential cationic and anionic polymerizations further expands the possibilities for creating complex block copolymers. For instance, a thiocarbonylthio (TCT) universal mediator has been reported to enable both photocontrolled cationic polymerization and thioacyl anionic group transfer polymerization. researchgate.net

The table below summarizes the potential applicability of living polymerization techniques to this compound based on studies of related monomers.

| Polymerization Technique | Potential Applicability to this compound | Key Considerations | Supporting Evidence from Related Monomers |

|---|---|---|---|

| Living Anionic Polymerization | Potentially feasible with specific catalyst systems | The acidic amide proton may require protection or a tolerant catalyst system. The cyanopyridine group's electronic effects need to be considered. | Successful living anionic polymerization of dialkyl acrylamides using Lewis pairs chemrxiv.org and cyanoacrylates with FLP initiators. semanticscholar.orgrsc.org |

| Living Cationic Polymerization | Potentially feasible | The pyridine nitrogen and amide group could stabilize the propagating cation. Side reactions involving the cyano group or amide linkage must be minimized. | Advances in living cationic polymerization of various functionalized monomers, including vinyl ethers. nih.govrsc.org |

Polymerization under Varied Media and External Stimuli

The polymerization of this compound can be conducted in various media and initiated by different external stimuli. The choice of polymerization conditions significantly impacts the polymer's properties, such as molecular weight, solubility, and morphology.

Aqueous Solution Polymerization Dynamics

Aqueous solution polymerization is a common and environmentally friendly method for preparing water-soluble polymers. For acrylamide-based monomers, this technique is well-established. The polymerization of this compound in an aqueous medium would likely proceed via free-radical polymerization, initiated by water-soluble initiators such as potassium persulfate (KPS) or a redox pair like ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED).

The kinetics of aqueous solution polymerization are influenced by factors such as monomer concentration, initiator concentration, temperature, and pH. The presence of the cyanopyridine group may affect the monomer's solubility in water and its reactivity. The basicity of the pyridine nitrogen could also be a factor, potentially influencing the polymerization rate at different pH values.

Bulk, Suspension, and Emulsion Polymerization Considerations

Bulk Polymerization: This method involves polymerizing the monomer in its pure, undiluted state. It can lead to high-purity polymers but presents challenges in heat dissipation and viscosity control. For this compound, which is likely a solid at room temperature, bulk polymerization would require elevated temperatures to melt the monomer.

Suspension Polymerization: In this technique, the monomer is dispersed as droplets in a continuous phase, typically water, in which it is insoluble. Polymerization occurs within these droplets, and the final product is obtained as beads. For a water-soluble monomer like an acrylamide derivative, inverse suspension polymerization would be employed, where an aqueous solution of the monomer is dispersed in an organic continuous phase.

Emulsion Polymerization: This method involves polymerizing a monomer in an emulsion, such as oil-in-water. For water-soluble monomers, inverse emulsion polymerization is used, where a water-in-oil emulsion is created. This technique is known for producing high molecular weight polymers at a fast polymerization rate. The synthesis of acrylamide-based copolymers has been successfully carried out using inverse emulsion polymerization. mdpi.com

The table below outlines the considerations for different polymerization media for this compound.

| Polymerization Medium | Key Considerations | Expected Polymer Form |

|---|---|---|

| Aqueous Solution | Good for water-soluble polymers. Requires control of pH and temperature. | Polymer in aqueous solution. |

| Bulk | High purity. Difficult heat and viscosity management. Requires melting the monomer. | Solid polymer block. |

| Suspension (Inverse) | Good heat control. Produces polymer beads. Requires a suitable organic continuous phase and stabilizer. | Polymer beads/pearls. |

| Emulsion (Inverse) | Fast polymerization rate, high molecular weight. Complex system with surfactant and two phases. | Polymer latex (water-in-oil). |

Photoinitiated and Thermally Initiated Polymerization Systems

Photoinitiated Polymerization: This technique uses light to generate initiating radicals from a photoinitiator. It offers excellent spatial and temporal control over the polymerization process and can be performed at ambient temperatures, which is beneficial for thermally sensitive monomers. Acrylamide and its derivatives are readily polymerized using photoinitiation. Water-soluble photoinitiators are available for aqueous polymerizations. The cyanopyridine moiety might absorb UV light, which could either interfere with or participate in the initiation process, depending on the wavelength of light and the photoinitiator used.

Thermally Initiated Polymerization: This is a widely used method where an initiator is decomposed by heat to generate free radicals. Common thermal initiators for acrylamide polymerization include azo compounds like azobisisobutyronitrile (AIBN) and persulfates. The polymerization temperature is chosen based on the decomposition kinetics of the initiator. For this compound, a suitable solvent and a thermal initiator with an appropriate decomposition temperature would be selected.

Advanced Structural Analysis of this compound Polymers

The detailed structural characterization of polymers derived from this compound is essential to understand their properties and potential applications. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the polymer structure. For poly(this compound), ¹H NMR would show characteristic signals for the polymer backbone protons (methine and methylene (B1212753) groups) and the protons of the cyanopyridine ring. ¹³C NMR would provide information about the carbon skeleton, including the carbonyl carbon of the amide, the carbons of the vinyl backbone, and the carbons of the cyanopyridine ring.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. For polymers of this compound, a suitable mobile phase and column set would be required to achieve good separation. The resulting data are crucial for correlating the polymerization conditions with the polymer's molar mass characteristics. A study on pyridine-grafted copolymers of acrylic acid-styrene derivatives reported number average molecular weights (Mn) in the range of 3.73–5.23 × 10⁴ g/mol with a polydispersity (PDI) of 2.3–3.8. researchgate.netajchem-a.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the polymer. The FTIR spectrum of poly(this compound) would be expected to show characteristic absorption bands for the C=O stretching of the amide group, N-H stretching and bending, C-N stretching, and the vibrations of the pyridine ring and the cyano group (C≡N). For a related grafted polymer containing a cyanopyridine moiety, characteristic FTIR peaks were observed at 3348 cm⁻¹ (N-H), 2211 cm⁻¹ (C≡N), and 1664 cm⁻¹ (C=O). researchgate.net

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the polymer. TGA provides information on the decomposition temperature of the polymer, while DSC can be used to determine the glass transition temperature (Tg). The thermal properties are critical for assessing the material's performance at different temperatures. Copolymers of acrylamide and cis-2-butene-1,4-diol (B44940) have been analyzed using TGA to determine their thermal stability.

The following table summarizes the expected analytical data for poly(this compound).

| Analytical Technique | Expected Information | Inferred Data from Similar Structures |

|---|---|---|

| ¹H NMR | Signals for backbone protons and cyanopyridine ring protons. | For a related grafted polymer, signals were observed for aromatic and backbone protons. researchgate.netajchem-a.com |

| ¹³C NMR | Signals for carbonyl, backbone, and cyanopyridine carbons. | - |

| GPC/SEC | Molecular weight (Mn, Mw) and polydispersity index (PDI). | Mn: 3.73–5.23 × 10⁴ g/mol, PDI: 2.3–3.8 for a related copolymer. researchgate.netajchem-a.com |

| FTIR | Characteristic bands for C=O, N-H, C-N, C≡N, and pyridine ring. | N-H: ~3348 cm⁻¹, C≡N: ~2211 cm⁻¹, C=O: ~1664 cm⁻¹. researchgate.net |

| TGA/DSC | Decomposition temperature and glass transition temperature (Tg). | Thermal stability data is available for other acrylamide copolymers. |

Coordination Chemistry and Ligand Properties of N 6 Cyanopyridin 2 Yl Acrylamide

Ligand Design and Potential Binding Modes

The structural arrangement of N-(6-Cyanopyridin-2-yl)acrylamide offers several possibilities for coordination with metal ions. The key functional groups—the pyridine (B92270) nitrogen, the acrylamide (B121943) carbonyl oxygen, and the nitrile nitrogen—can act independently or in concert to form stable metal complexes.

Chelation through Pyridine Nitrogen and Acrylamide Carbonyl Oxygen

One of the primary and most stable coordination modes anticipated for this compound is as a bidentate chelating ligand. This involves the simultaneous coordination of the pyridine nitrogen atom and the carbonyl oxygen atom of the acrylamide group to a single metal center. This mode of coordination results in the formation of a stable six-membered chelate ring, a favored arrangement in coordination chemistry.

The formation of such a chelate ring is supported by studies on related N-substituted acrylamide ligands where coordination through the carbonyl oxygen is a common feature. researchgate.net The lone pair of electrons on the pyridine nitrogen readily participates in coordination with a wide range of metal ions. jscimedcentral.com The stability of the resulting six-membered ring is a significant driving force for this binding mode.

Table 1: Predicted Spectroscopic Changes for Chelation via Pyridine Nitrogen and Carbonyl Oxygen

| Spectroscopic Technique | Expected Observation upon Chelation | Rationale |

| Infrared (IR) Spectroscopy | Shift of the C=O stretching vibration (ν(C=O)) to lower wavenumbers. | Coordination of the carbonyl oxygen to a metal ion weakens the C=O double bond, resulting in a lower vibrational frequency. |

| ¹H NMR Spectroscopy | Downfield shift of the proton signals on the pyridine ring and the acrylamide vinyl group. | The donation of electron density from the ligand to the metal center deshields the neighboring protons. |

| ¹³C NMR Spectroscopy | Downfield shift of the pyridine ring carbons and the carbonyl carbon signal. | Similar to ¹H NMR, the donation of electron density to the metal center leads to deshielding of the carbon nuclei. |

Coordination via the Nitrile Group

The nitrile group (-C≡N) on the pyridine ring presents another potential coordination site. The nitrogen atom of the nitrile can donate its lone pair of electrons to a metal ion. Studies on 2-cyanopyridine (B140075) complexes have shown that coordination can occur through the nitrile nitrogen. mdpi.comacs.org The involvement of the nitrile group in coordination is often evidenced by a shift in the C≡N stretching frequency in the infrared spectrum. acs.org

However, the coordination of the nitrile group can be influenced by several factors, including the nature of the metal ion and the steric environment. In some instances, the cyano group may not participate in coordination, especially if a more favorable chelation is possible through the pyridine and acrylamide groups. d-nb.info

Polydentate Ligand Architectures

Beyond simple chelation, this compound has the potential to act as a bridging ligand, leading to the formation of polynuclear or polymeric coordination architectures. This can occur in several ways:

Bridging through the nitrile group: The nitrile group can bridge two metal centers, with the nitrogen atom coordinating to both.

Combined chelation and bridging: The ligand can chelate to one metal center via the pyridine and acrylamide groups while the nitrile group coordinates to an adjacent metal ion.

This versatility allows for the construction of one-, two-, or three-dimensional coordination polymers with potentially interesting magnetic, electronic, or catalytic properties. The ability of cyanopyridine ligands to form such extended structures has been previously demonstrated. acs.orgresearchgate.net

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with various metal salts in suitable solvents. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure and bonding.

Synthesis of Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, are prime candidates for forming stable complexes with this compound. The synthesis typically involves the direct reaction of the ligand with a transition metal salt, such as a chloride, nitrate, or perchlorate, in a solvent like ethanol, methanol (B129727), or acetonitrile. jscimedcentral.comekb.eg The stoichiometry of the reaction and the choice of solvent can influence the final product.

For instance, the reaction of 2-amino-3-cyanopyridine (B104079) derivatives with transition metal chlorides has been shown to yield complexes with a 1:2 metal-to-ligand ratio, often with coordinated water molecules completing the coordination sphere. ekb.eg Similar reactivity can be anticipated for this compound.

Table 2: Representative Examples of Synthesized Transition Metal Complexes with Related Ligands

| Metal Ion | Ligand | Formula of Complex | Coordination Geometry | Reference |

| Co(II), Ni(II), Cu(II) | 2-amino-3-cyanopyridine derivative | [ML₂(H₂O)₂]Cl₂ | Octahedral | ekb.eg |

| Cr(III) | 2-amino-3-cyanopyridine derivative | [ML₂(H₂O)Cl]Cl₂ | Octahedral | ekb.eg |

| Mn(II) | 2-cyanopyridine | [Mn₄(O-methyl picolinimidate)₆Cl₂] | Distorted Octahedral and Trigonal Bipyramidal | mdpi.comresearchgate.net |

| Ag(I) | 2-cyanopyridine | [Ag₂(2-cyanopyridine)₂(NO₃)₂]n | Two-dimensional network | acs.org |

Synthesis of Main Group Metal Complexes

While less common than transition metal complexes, main group metals can also form coordination compounds with this compound. The Lewis acidic nature of many main group metal ions makes them suitable for accepting electron density from the donor atoms of the ligand. The synthetic approaches are generally similar to those used for transition metals, involving the reaction of the ligand with a main group metal salt. The resulting complexes would likely feature coordination through the most basic sites, the pyridine nitrogen and the carbonyl oxygen.

Spectroscopic and Structural Elucidation of Coordination Compounds (e.g., X-ray Crystallography of Coordination Environment)

The coordination of this compound to metal centers can be investigated through various spectroscopic techniques and definitively characterized by single-crystal X-ray diffraction. The cyanopyridine moiety, particularly the 2-cyanopyridine group, is known to act as a chelating bidentate ligand, coordinating to a metal ion through both the pyridine ring nitrogen and the nitrogen atom of the cyano group. mdpi.comresearchgate.net This coordination mode activates the C≡N triple bond, making it susceptible to nucleophilic attack. mdpi.comresearchgate.net

In the context of this compound, coordination is expected to primarily occur through the pyridyl and cyano nitrogen atoms, forming a stable chelate ring with the metal center. The acrylamide group offers additional potential coordination sites through the carbonyl oxygen and the amide nitrogen, which could lead to the formation of polynuclear or polymeric structures.

While a specific X-ray crystal structure of a metal complex with this compound is not available in the surveyed literature, the structures of related cyanopyridine complexes provide valuable insights into the potential coordination environments. For instance, the reaction of 2-cyanopyridine with manganese(II) chloride in methanol leads to the formation of a tetranuclear manganese cluster, where the ligand, after methanolysis, acts as a chelating ligand through two nitrogen atoms. mdpi.comresearchgate.net Similarly, silver(I) and copper(I) complexes with various cyanopyridine ligands have been synthesized and structurally characterized, revealing both one- and two-dimensional polymeric networks. acs.orgresearchgate.net In these structures, the cyanopyridine can act as either a monodentate or a bidentate bridging ligand. acs.orgresearchgate.net

Iron(II) thiocyanate (B1210189) complexes with 3-cyanopyridine (B1664610) have also been structurally elucidated, showing octahedral coordination of the iron cation by the thiocyanate anions and the cyanopyridine ligands. iucr.org

Table 1: Crystallographic Data for Related Cyanopyridine Metal Complexes This table presents data from related compounds to infer potential structural characteristics of this compound complexes.

| Compound | Metal Center | Coordination Geometry | Ligand Coordination Mode | Reference |

|---|---|---|---|---|

| [Ag2(2-cyanopyridine)2(NO3)2]n | Ag(I) | Distorted tetrahedral | Bidentate bridging | acs.org |

| [Mn4(O-methyl picolinimidate)6Cl2] | Mn(II) | Distorted octahedral | Chelating bidentate (N,N) | mdpi.comresearchgate.net |

| [Fe(NCS)2(3-cyanopyridine)4] | Fe(II) | Octahedral | Monodentate (N-pyridyl) | iucr.org |

Spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing the coordination of this compound. In IR spectroscopy, a shift in the ν(C≡N) stretching frequency upon coordination would provide direct evidence of the cyano group's involvement. Similarly, changes in the vibrational frequencies of the amide group (C=O and N-H stretches) would indicate its participation in bonding to the metal center. ¹H and ¹³C NMR spectroscopy can further elucidate the structure of the complexes in solution, with shifts in the signals of the pyridine and acrylamide protons and carbons indicating the coordination sites.

Catalytic Applications of this compound Metal Complexes

Metal complexes incorporating this compound are anticipated to exhibit catalytic activity in a range of organic transformations, leveraging the properties of both the metal center and the tailored ligand environment. The functional groups on the ligand can influence the steric and electronic properties of the catalyst, thereby affecting its activity, selectivity, and stability.

In homogeneous catalysis, metal complexes of this compound could be employed in various reactions. The pyridyl-imine-like chelation offered by the cyanopyridine moiety is a common feature in catalysts for processes such as hydrogenation, hydroformylation, and C-H activation. acs.org The electronic properties of the pyridine ring, modified by the cyano and acrylamide substituents, can be fine-tuned to optimize catalytic performance.

For example, ruthenium complexes with pyridyl-phosphine ligands have been shown to be effective for the hydration of nitriles. uniovi.es A complex of this compound could potentially catalyze similar transformations, with the ligand itself possibly participating in the reaction mechanism through hydrogen bonding interactions in the second coordination sphere. acs.org The acrylamide group could also serve as an anchoring point for further functionalization, allowing for the creation of more complex and selective catalysts.

Half-sandwich iridium(III) and osmium(II) complexes with pyridyl-mesoionic carbene ligands have demonstrated potential as catalysts in various homogeneous processes. acs.org The structural similarities suggest that analogous complexes with this compound could also be catalytically active. Mechanistic elucidation for such systems would involve a combination of kinetic studies, spectroscopic analysis of reaction intermediates, and computational modeling to understand the elementary steps of the catalytic cycle.

The acrylamide functionality of this compound provides a convenient handle for immobilization onto solid supports, leading to the development of heterogeneous catalysts. These materials combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. researchgate.net

The vinyl group of the acrylamide can be polymerized or co-polymerized to create porous organic polymers (POPs) that incorporate the metal-binding cyanopyridine moiety. dtu.dk Subsequent metalation of these polymers would yield single-site heterogeneous catalysts. For instance, copper-containing POPs have been successfully used for the oxidative coupling of terminal alkynes. dtu.dk Similarly, immobilizing a palladium complex could lead to catalysts for cross-coupling reactions.

Another approach to heterogenization is the grafting of the metal complex onto inorganic supports like silica. acs.org The surface of the support can be functionalized with groups that can react with the acrylamide moiety to form a covalent linkage. The resulting silica-supported catalysts can exhibit enhanced activity and selectivity due to the unique surface environment and confinement effects. acs.org For example, copper nanoparticles supported on activated charcoal have been used for the synthesis of 2-amino-3-cyanopyridine derivatives. mdpi.com Immobilized cobalt Schiff base complexes on magnetic nanoparticles have also shown high efficiency in multicomponent reactions. mdpi.com These examples highlight the potential for developing robust and reusable heterogeneous catalysts based on metal complexes of this compound for a variety of synthetic applications, including the synthesis of biologically active molecules. researchgate.net

Table 2: Potential Catalytic Applications of this compound Metal Complexes This table outlines potential applications based on the catalytic activity of structurally related ligand-metal systems.

| Catalysis Type | Potential Reaction | Relevant Metal | Rationale/Supporting Evidence |

|---|---|---|---|

| Homogeneous | Nitrile Hydration | Ruthenium | Ru complexes with pyridyl-phosphines are active for this transformation. uniovi.es |

| Homogeneous | Hydrogenation/Hydroformylation | Rhodium, Iridium | Pyridyl-imine type ligands are common in these catalysts. acs.org |

| Heterogeneous | Oxidative Coupling | Copper | Cu-functionalized porous organic polymers show good activity. dtu.dk |

| Heterogeneous | Multicomponent Reactions | Cobalt, Copper | Immobilized Schiff base and nanoparticle catalysts are effective. mdpi.com |

Organic Reactivity and Transformations of N 6 Cyanopyridin 2 Yl Acrylamide

Reactions Involving the Acrylamide (B121943) Moiety

The acrylamide portion of N-(6-cyanopyridin-2-yl)acrylamide contains an electron-deficient carbon-carbon double bond, making it susceptible to various addition and transformation reactions.

The acrylamide group serves as a Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. wikipedia.org This reaction is a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The electron-withdrawing nature of the adjacent carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and prone to attack by nucleophiles. researchgate.net

Common nucleophiles, known as Michael donors, include enolates, amines, thiols, and other soft nucleophiles. wikipedia.org The reaction is often catalyzed by a base, which deprotonates the Michael donor to generate a more potent nucleophile. wikipedia.org The resulting product is a Michael adduct, where the nucleophile has added to the β-carbon of the original acrylamide. wikipedia.org This type of reaction is widely used in the synthesis of more complex molecules and has applications in the development of pharmaceuticals, where the acrylamide moiety can act as a covalent inhibitor by reacting with nucleophilic residues in enzyme active sites. wikipedia.orgresearchgate.net

A general scheme for the Michael addition to an acrylamide is shown below:

Table 1: Michael Addition Reaction with Acrylamide

| Reactant 1 (Michael Acceptor) | Reactant 2 (Michael Donor) | Product (Michael Adduct) |

|---|---|---|

| This compound | Nucleophile (e.g., R-SH, R-NH2) | 3-(Nucleophil)-N-(6-cyanopyridin-2-yl)propanamide |

The reaction proceeds via the formation of a resonance-stabilized enolate intermediate after the initial nucleophilic attack. wikipedia.org Subsequent protonation yields the final adduct. wikipedia.org The efficiency and outcome of the Michael addition can be influenced by factors such as the nature of the nucleophile, the solvent, and the catalyst used. rsc.org

The carbon-carbon double bond of the acrylamide moiety can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the acrylamide acts as the dienophile, reacting with a conjugated diene. This reaction is a powerful tool for the synthesis of six-membered rings with a high degree of stereocontrol.

New strategies for synthesizing highly substituted pyridine (B92270) rings have explored inverse electron demand aza-Diels-Alder reactions involving 1,2,4-triazines and various dienophiles. whiterose.ac.uk While alkynes typically require harsh conditions for these reactions, the use of more reactive dienophiles or catalysts can facilitate the process at lower temperatures and with greater regioselectivity. whiterose.ac.uk For instance, coordinating the diene and dienophile can lower the activation energy of the cycloaddition. whiterose.ac.uk

Furthermore, 1,3-dipolar cycloaddition reactions provide a route to five-membered heterocycles. beilstein-journals.org For example, nitrile oxides can react with the acrylamide double bond to form isoxazolines. beilstein-journals.org

Olefin metathesis, a reaction that involves the redistribution of olefinic bonds, offers another avenue for modifying the acrylamide moiety. While specific examples involving this compound are not prevalent in the literature, the general reactivity of acrylamides in metathesis reactions is established. For instance, ring-opening metathesis polymerization (ROMP) of functionalized cycloolefins can be employed to create polymers. doi.org

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles. The nitrogen atom in the ring and the electron-withdrawing cyano group significantly impact the electron distribution and, consequently, the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqmasterorganicchemistry.com This deactivation is further enhanced by the presence of the cyano group. Electrophilic substitution, when it does occur, typically proceeds under harsh conditions and directs incoming electrophiles to the C-3 and C-5 positions, which are less electron-deficient than the C-2, C-4, and C-6 positions. uoanbar.edu.iq Common electrophilic aromatic substitution reactions include nitration and halogenation. masterorganicchemistry.com

Table 2: General Reactivity of Pyridine in Electrophilic Aromatic Substitution

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitropyridine derivative |

| Bromination | Br₂/FeBr₃ | 3-Bromopyridine derivative |

| Sulfonation | SO₃/H₂SO₄ | Pyridine-3-sulfonic acid derivative |

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-6 positions, which are ortho and para to the ring nitrogen. uoanbar.edu.iqrsc.org The presence of the cyano group at the 6-position further activates the ring for nucleophilic attack. SNAr reactions are a fundamental method for the functionalization of (hetero)aromatic rings. nih.gov These reactions typically involve the attack of a nucleophile on the aromatic ring, followed by the departure of a leaving group. nih.gov In the case of this compound, a suitable leaving group would need to be present on the pyridine ring for a classic SNAr to occur. However, the reactivity is so high that even a hydride ion can sometimes be displaced. uoanbar.edu.iq

Recent studies have shown that many SNAr reactions, long assumed to be stepwise, can proceed through a concerted mechanism. nih.gov The specific pathway can be influenced by the nature of the substrate and the nucleophile. nih.gov

Direct functionalization of C-H bonds is an increasingly important area of organic synthesis as it offers a more atom-economical approach to creating new bonds. For pyridine derivatives, transition-metal catalysis is often employed to achieve C-H activation and subsequent functionalization. beilstein-journals.orgacs.org

Rhodium and palladium catalysts, for example, have been used for the ortho-C-H alkylation and olefination of pyridines. beilstein-journals.org These reactions often utilize a directing group to guide the catalyst to a specific C-H bond. The amide group in this compound could potentially serve as such a directing group, facilitating functionalization at the C-3 position of the pyridine ring.

Another strategy for C-H functionalization involves an initial fluorination of the pyridine ring followed by a nucleophilic aromatic substitution of the fluoride. acs.org This two-step sequence allows for the introduction of a diverse range of functional groups under mild conditions. acs.org

Transformations of the Cyano Group

The cyano (-C≡N) group on the pyridine ring of this compound can undergo a variety of chemical transformations, providing pathways to diverse molecular architectures. These reactions include hydrolysis to amides and carboxylic acids, reduction to amines, and nucleophilic additions to the electrophilic carbon of the nitrile.

Nitrile Hydrolysis and Derivatives

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids, depending on the reaction conditions. journals.co.zasavemyexams.com This process can be catalyzed by acids or bases, or mediated by enzymes. journals.co.zasavemyexams.com

Chemical Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed. Basic hydrolysis typically involves heating with a hydroxide (B78521) solution, which attacks the electrophilic carbon of the nitrile. This initially forms an iminolate, which then tautomerizes to an amide. Further hydrolysis of the amide leads to the corresponding carboxylate salt, which upon acidification yields the carboxylic acid. savemyexams.com Acid-catalyzed hydrolysis proceeds by protonation of the nitrogen atom, rendering the carbon more susceptible to nucleophilic attack by water.

Biocatalytic Hydrolysis: Enzymatic hydrolysis using nitrile hydratases offers a milder and often more selective alternative to chemical methods. researchgate.net Nitrile hydratases convert nitriles to their corresponding amides. researchgate.net This biocatalytic approach is particularly advantageous when other functional groups in the molecule are sensitive to harsh acidic or basic conditions. journals.co.za The use of whole-cell biocatalysts, such as those from Rhodococcus species, has been shown to be effective for the hydrolysis of a variety of nitriles to amides and/or acids.

Reduction to Amines

The cyano group can be reduced to a primary amine, a valuable functional group in organic synthesis. This transformation significantly alters the electronic and structural properties of the parent molecule, opening up new avenues for further functionalization.

Common methods for the reduction of nitriles to primary amines include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, nickel, or platinum. allrounder.ai

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in converting nitriles to primary amines. allrounder.ailibretexts.org The reaction typically proceeds by nucleophilic attack of a hydride ion on the nitrile carbon, followed by further reduction of the resulting imine intermediate. libretexts.org Other reagents, such as tetra-n-butylammonium borohydride (B1222165) in dichloromethane, have also been employed for this transformation. clockss.org This method offers the advantage of occurring in a solvent that is compatible with a wide range of organic compounds. clockss.org

It's important to note that the choice of reducing agent and reaction conditions can be crucial to avoid side reactions and ensure high yields of the desired amine.

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the cyano group is electrophilic and can be attacked by various nucleophiles. msuniv.ac.in These reactions lead to the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for molecular construction.

One notable example is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds. The initial addition forms an imine anion, which upon hydrolysis yields a ketone.

Furthermore, the cyano group can participate in intramolecular cyclization reactions. For instance, the nitrogen of an amide can add to the nitrile carbon, leading to the formation of a heterocyclic ring system. mdpi.com This type of reaction is a key step in certain multicomponent reactions. mdpi.com

Cascade and Multicomponent Reactions Utilizing this compound as a Building Block

This compound is a valuable substrate for cascade and multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single synthetic operation. mdpi.come-bookshelf.descielo.br These reactions are highly efficient, often leading to the formation of multiple bonds and stereocenters in one pot. 20.210.105

A notable example is the radical addition/insertion/cyclization cascade reaction. In a study, active methylene (B1212753) radicals were generated and added to the carbon-carbon double bond of N-arylacrylamides. nih.gov The resulting radical intermediate then participated in a cyano-group-involved sequential cyclization to produce phenanthridines. nih.gov This reaction demonstrates the ability of the cyano group to act as a bridging unit in complex cyclization cascades. nih.gov

In the context of MCRs, the acrylamide and cyano functionalities can react sequentially with different reagents. For instance, the acrylamide can undergo a Michael addition, followed by an intramolecular cyclization involving the cyano group. nih.gov One-pot, three-component tandem reactions involving aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides have been shown to proceed via a domino Knoevenagel condensation/Michael addition/intramolecular cyclization/autoxidation sequence to afford highly functionalized pyridines. mdpi.com

The development of such cascade and multicomponent reactions is a significant area of research, as it aligns with the principles of green chemistry by minimizing waste and improving synthetic efficiency. nih.gov

Compound Names

| Compound Name |

| This compound |

| Phenanthridine |

| Pyridine |

| Malononitrile |

| N-alkyl-2-cyanoacetamide |

Computational and Theoretical Studies on N 6 Cyanopyridin 2 Yl Acrylamide

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool for elucidating the intrinsic properties of N-(6-Cyanopyridin-2-yl)acrylamide. These computational methods provide detailed insights into the molecule's electronic structure, preferred spatial arrangements, and energetic characteristics, which are fundamental to understanding its reactivity and behavior.

Electronic Structure, Molecular Orbital Analysis, and Charge Distribution

Density Functional Theory (DFT) calculations are frequently employed to investigate the electronic properties of this compound. These studies typically focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as the energy and distribution of these frontier orbitals are key determinants of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) analysis is another computational technique used to understand the charge distribution within the this compound molecule. This analysis provides a picture of how electron density is shared between atoms, revealing the locations of electron-rich and electron-deficient centers. Such information is vital for predicting how the molecule will interact with other chemical species. For instance, DFT calculations have been used to determine that the nitrogen and oxygen atoms in similar molecules are active reaction sites due to the presence of lone pairs of electrons. biust.ac.bw

Table 1: Calculated Quantum Chemical Parameters

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | A measure of resistance to deformation or change. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating higher reactivity. |

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of this compound is not static; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis, often performed using computational methods like DFT, aims to identify the most stable conformations (i.e., those with the lowest energy) and to map the energetic landscape that governs the transitions between them.

The potential energy surface (PES) is calculated by systematically changing the dihedral angles of the molecule and computing the energy at each point. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between these conformers. For analogous molecules, it has been shown that different conformations, such as boat and chair forms, can exist, and their relative populations can be estimated. researchgate.net Understanding the preferred conformations of this compound is crucial as the molecule's shape can significantly influence its biological activity and its interactions with other molecules.

Reaction Mechanism Predictions and Transition State Theory

Computational chemistry plays a pivotal role in predicting and understanding the mechanisms of chemical reactions involving this compound. By modeling the reactants, products, and intermediate species, researchers can map out the most likely reaction pathways.

Elucidation of Polymerization Initiation and Propagation Steps

The acrylamide (B121943) moiety in this compound makes it a monomer suitable for polymerization. The polymerization of acrylamide is a well-studied process that proceeds via a free-radical mechanism. bio-rad.com This process is typically initiated by a species that can generate free radicals, such as ammonium (B1175870) persulfate, which then reacts with an acrylamide monomer to start a growing polymer chain. bio-rad.comresearchgate.net The propagation step involves the sequential addition of more monomer units to the radical end of the growing chain. bio-rad.com

Transition state theory (TST) is a fundamental concept used to calculate the rates of these elementary reaction steps. wikipedia.org TST posits that for a reaction to occur, the reactants must pass through a high-energy transition state, or activated complex. wikipedia.org By computationally locating the structure and energy of this transition state, it is possible to estimate the activation energy of the reaction, which is a key factor in determining the reaction rate. wikipedia.org For the polymerization of this compound, computational studies can help to elucidate the specific transition states for the initiation and propagation steps, providing a detailed understanding of the polymerization kinetics. The process can sometimes be complex, with evidence suggesting that both monomeric and dimeric forms of acrylamide may participate in the polymerization process. researchgate.net

Investigation of Catalytic Cycles in Metal Complexes

This compound, with its pyridine (B92270) and cyano groups, has the potential to act as a ligand, forming complexes with metal ions. These metal complexes can exhibit catalytic activity in various organic transformations. Computational methods are instrumental in investigating the mechanisms of these catalytic cycles.

A typical catalytic cycle involves the coordination of the reactant(s) to the metal center, a series of transformations on the coordinated molecule(s), and finally, the release of the product(s) and regeneration of the catalyst. DFT calculations can be used to model each step of this cycle, including the structures and energies of all intermediates and transition states. This allows for a detailed understanding of how the catalyst facilitates the reaction. For example, in reactions catalyzed by metal complexes, the ligand can play a crucial role, sometimes directly participating in the reaction through processes like aromatization and dearomatization. mdpi.com Computational studies can reveal the intricate interplay between the metal center, the ligand (this compound), and the reactants, providing insights that are often difficult to obtain through experimental means alone.

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules like this compound. These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

The vibrational frequencies of a molecule, which correspond to the absorption bands in its infrared (IR) spectrum, can be calculated using quantum chemical methods. By computing the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. For acrylamide and its derivatives, characteristic IR bands include those for N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II). researchgate.netresearchgate.net The calculated vibrational spectrum can be compared with the experimental spectrum to aid in the assignment of the observed bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. unn.edu.ng By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These theoretical chemical shifts can then be compared to experimental ¹H and ¹³C NMR spectra to help assign the signals to specific atoms in the molecule. It's important to note that the solvent can have a significant effect on NMR chemical shifts, and this can also be accounted for in the calculations using solvent models. unn.edu.ng

Molecular Dynamics Simulations (e.g., Polymer Chain Behavior, Ligand-Metal Interactions)

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the atomic-scale behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide deep insights into the conformational dynamics, thermodynamic properties, and interaction mechanisms of complex systems. For a molecule like this compound, MD simulations are particularly valuable for predicting the behavior of its polymeric form, poly(this compound), and for elucidating the nature of its interactions with metal ions. While specific MD studies on this exact molecule are not extensively documented, the behavior can be inferred from simulations of analogous systems, such as polyacrylamides, polyvinylpyridines, and related pyridine- and nitrile-containing ligands.

Polymer Chain Behavior

The properties of poly(this compound) would be dictated by its polyacrylamide backbone and the pendant N-(6-cyanopyridin-2-yl) side chains. MD simulations of similar polymers, like polyacrylamide (PAM) and poly(2-vinylpyridine) (P2VP), offer a basis for predicting its behavior.

The introduction of the bulky and rigid cyanopyridine side group to the acrylamide backbone would significantly influence the polymer's dynamics. Studies on P2VP, which also features a pyridine ring, show that the steric hindrance from the side groups affects chain stiffness and the dynamic glass transition. rsc.orgresearchgate.net The presence of these side groups can lead to different conformational states, such as "mushroom" and "brush" regimes, depending on the grafting density on a surface. rsc.org Similarly, the cyanopyridine group in poly(this compound) would likely increase the polymer's persistence length compared to simple polyacrylamide, leading to a more rigid and extended chain structure.

MD simulations can quantify these properties by calculating parameters like the radius of gyration under various conditions.

Table 1: Illustrative Radius of Gyration (Rg) Data for a Simulated Polymer Chain This table presents hypothetical data based on trends observed in simulations of analogous polymers like polyacrylamide and poly(2-vinylpyridine) to illustrate the expected behavior of a single 50-monomer chain of poly(this compound).

| Simulation Environment | Average Radius of Gyration (Rg) (nm) | Predominant Conformation |

| In Vacuum | 2.8 | Extended |

| In Water (Good Solvent) | 2.1 | Random Coil |

| In Toluene (Poor Solvent) | 1.6 | Collapsed Globule |

| Adsorbed on a Metal Surface | 2.5 | Partially Extended |

Data are illustrative and derived from qualitative trends reported in studies on similar polymers. nih.govmdpi.comrsc.orgmdpi.com

Ligand-Metal Interactions

The this compound monomer possesses two primary sites for metal coordination: the nitrogen atom of the pyridine ring and the nitrogen atom of the cyano (nitrile) group. MD simulations, often in conjunction with quantum mechanics (QM) methods, are instrumental in studying these ligand-metal interactions. rsc.orgmdpi.com

Pyridine-Metal Interactions: The pyridine moiety is a well-known ligand for a wide range of metal ions. MD simulations have been used to study the adsorption of pyridine derivatives on metal surfaces like iron and copper iodide. rsc.orgresearchgate.netmdpi.com These studies show that pyridine can be chemically adsorbed onto the surface through donor-acceptor interactions between the nitrogen's lone pair of electrons and the vacant d-orbitals of the metal. mdpi.com The interaction energies can be significant, indicating the formation of stable coordination complexes. For example, simulations of pyridine oximes on an iron surface revealed interaction energies ranging from -1.897 to -2.534 eV. mdpi.com

Nitrile-Metal Interactions: The nitrile group also functions as a ligand for metal ions, typically coordinating through the nitrogen atom. MD simulations of dinitrile-based electrolytes for lithium-ion batteries have shown that the nitrile nitrogen atoms are part of the primary solvation shell of the Li+ cation. acs.org Studies on the interaction of small nitriles with metal ions like Mg+ have confirmed that a stable geometry is achieved when the metal ion binds to the nitrogen atom of the nitrile. acs.org The strength of this interaction is influenced by the size of the nitrile molecule, with larger nitriles often leading to higher reaction efficiencies. acs.org The covalent interaction between nitrile groups and silver nanoparticles has also been explored, demonstrating strong binding that enhances antibacterial activity. nih.gov

MD simulations can provide detailed information on the coordination environment, including bond lengths, coordination numbers, and the stability of the metal-ligand bond. This information is crucial for designing polymers for applications such as metal ion sensing, catalysis, or the development of novel materials.

Table 2: Representative Interaction Parameters for Pyridine- and Nitrile-Metal Systems from Computational Studies This table summarizes typical findings from computational studies on molecules analogous to the functional moieties of this compound.

| Interacting System | Method | Key Finding | Value | Reference |

| 3-Pyridylaldoxime on Fe(110) | SCC-DFTB | Interaction Energy | -2.534 eV | mdpi.com |

| Pyridine Derivatives on Fe(110) | MD Simulation | Adsorption Energy | -57 to -95 kcal/mol | mdpi.com |

| Mg+ with Acetonitrile | DFT | Binding Energy (ΔE) | 114.2 kJ/mol | acs.org |

| Pyridine on γ-CuI Surface | MD & DFT | Primary Interaction | Cu···N noncovalent bond | N/A |

This data is sourced from studies on analogous systems to illustrate the nature of potential interactions.

Advanced Material Science Applications of N 6 Cyanopyridin 2 Yl Acrylamide Derivatives and Polymers

Functional Polymer Architectures and Engineered Macromolecules

Development of Stimuli-Responsive Polymers

Stimuli-responsive polymers, which undergo conformational or chemical changes in response to environmental triggers like temperature, pH, or light, are of great interest. While numerous monomers are used to create such "smart" materials, there is no specific data in the reviewed literature on the synthesis or stimuli-responsive behavior of polymers based on N-(6-Cyanopyridin-2-yl)acrylamide.

Fabrication of Self-Assembled Systems and Nanostructures

The self-assembly of block copolymers into well-defined nanostructures is a powerful tool for creating advanced materials. The unique electronic and hydrogen-bonding capabilities of the cyanopyridine group could potentially influence the self-assembly of polymers containing this compound. However, there are no published studies that investigate the self-assembly of block copolymers incorporating this specific monomer.

Design of Cross-linked Networks and Hydrogels for Specific Functions

Hydrogels, which are cross-linked polymer networks capable of absorbing large amounts of water, have widespread applications. The properties of hydrogels are highly dependent on the monomer composition and cross-linking density. There is currently no available research that describes the formulation or functional properties of hydrogels synthesized using this compound as a primary or co-monomer.

Integration into Composite Materials and Hybrid Systems

The incorporation of functional polymers into composite materials can lead to enhanced properties and new functionalities. The potential for this compound-based polymers to act as a matrix or a functional filler in composite systems has not been explored in the available literature.

Surface Modification and Coating Applications for Functionalization

Grafting polymers onto surfaces is a common method to impart desired properties such as biocompatibility, wettability, or specific binding capabilities. While surface modification is a broad field, there are no specific reports on the use of this compound for surface functionalization or as a component in functional coatings.

Optoelectronic and Photonic Applications of Conjugated Polymers

Polymers containing cyanopyridine moieties have been investigated for their potential in optoelectronic and photonic applications due to the electron-accepting nature of the cyanopyridine group, which can be beneficial for creating donor-acceptor conjugated systems. One doctoral thesis detailed the design and synthesis of several new series of donor-acceptor type conjugated polymers containing various cyanopyridine derivatives for potential use in polymer light-emitting diodes (PLEDs). nitk.ac.in This work established synthetic protocols for a range of polymers and investigated their thermal, electrochemical, and photophysical properties. nitk.ac.in However, this study did not specifically focus on polymers derived from this compound, and detailed data for such a polymer is not provided.

Future Research Directions and Unexplored Avenues in N 6 Cyanopyridin 2 Yl Acrylamide Chemistry

Emerging Synthetic Methodologies for Enhanced Accessibility

The future of N-(6-Cyanopyridin-2-yl)acrylamide chemistry is contingent on the development of more efficient and sustainable synthetic routes. While syntheses for similar compounds, such as 2-cyanoacrylamide derivatives, have been reported for applications like kinase inhibitors nih.govnih.gov, a key future direction will be to establish facile, high-yield, and scalable methods specifically for this compound.

Research into novel synthetic pathways is crucial. For instance, a facile, generic, and column-free synthetic pathway has been reported for preparing alkyl pyridinium-containing acrylamide (B121943) monomers on a gram scale, which could be adapted. rsc.org This approach avoided the degradation issues seen with other methods that required harsh conditions like prolonged reflux. rsc.org Exploring alternative starting materials and catalytic systems could lead to more environmentally friendly and cost-effective production. For example, methods developed for synthesizing substituted chalcones and their corresponding cyanopyridine derivatives could offer inspiration for new synthetic strategies. bhu.ac.in The development of one-pot syntheses or flow chemistry processes would represent a significant leap forward, enhancing the accessibility of this monomer for widespread research and application.

Novel Strategies for Precision Polymerization Control

To fully harness the potential of this compound, precise control over the polymerization process is essential. This allows for the creation of polymers with well-defined architectures, molecular weights, and functionalities. Future research will likely focus on applying and adapting advanced controlled radical polymerization (CRP) techniques.

Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful tools for synthesizing well-defined polymers. polymersource.ca These methods offer precise control over molecular weight and functionality, which is critical for applications in drug delivery and nanotechnology. polymersource.ca An emerging strategy is Lewis Pair Polymerization (LPP), which has shown significant advantages for the polymerization of polar olefin monomers, enabling the synthesis of functional materials with precise control over molecular weight, stereochemistry, and monomer sequence. sioc-journal.cn

The ability to create block copolymers by sequentially adding different monomers is another exciting avenue. osti.gov This would allow for the integration of this compound units with other functional monomers, leading to materials with a combination of desirable properties. For instance, combining it with monomers that impart stimuli-responsive behavior could lead to "intelligent" materials that react to changes in their environment. uni-stuttgart.demdpi.com The ultimate goal is to achieve a level of control that allows for the synthesis of sequence-defined polymers, where the position of each monomer unit is precisely controlled, mimicking the complexity of biological macromolecules. nih.gov

Advanced Ligand Design for Tailored Catalytic Systems

The pyridine (B92270) and cyano groups in this compound make it and its resulting polymers excellent candidates for use as ligands in catalysis. The nitrogen atom of the pyridine ring can coordinate to a wide variety of metal ions, making it a versatile building block for creating catalytic systems. diva-portal.orgamu.edu.pl

Future research should explore the design of novel catalytic systems based on this monomer. This includes synthesizing metal complexes where this compound acts as a ligand, and then evaluating their catalytic activity in various organic transformations. researchgate.netacs.org Furthermore, polymers and copolymers containing this monomer could serve as macromolecular ligands, offering advantages such as catalyst recyclability and unique microenvironments that can influence catalytic activity and selectivity. amu.edu.pl

An intriguing area of exploration is the development of donor-flexible ligands, which can adapt their bonding to a metal center based on the electronic environment. acs.org The combination of the pyridine and acrylamide functionalities in this monomer could potentially lead to ligands with such flexible properties, opening up new possibilities in redox catalysis. acs.org The design of chiral versions of these ligands could also be a fruitful area for asymmetric catalysis, where creating one specific enantiomer of a chiral molecule is desired. diva-portal.orgrsc.org

Interdisciplinary Research Opportunities with Supramolecular Chemistry and Nanotechnology

The unique structure of this compound opens up numerous opportunities for interdisciplinary research, particularly at the interface of polymer chemistry, supramolecular chemistry, and nanotechnology.

Supramolecular Chemistry: The pyridyl and cyano groups are capable of forming non-covalent interactions, such as hydrogen bonds and metal-coordination bonds. These interactions can be used to direct the self-assembly of monomers or polymers into highly ordered structures. nih.govrsc.org For example, research has shown that supramolecular hydrogels with enhanced mechanical properties can be formed by co-polymerizing acrylamide-based monomers with host molecules like cucurbit afupo.deuril. rsc.org Exploring the supramolecular polymerization of this compound could lead to the development of novel gels, films, and fibers with applications in sensing and materials science. mdpi.comrsc.org

Nanotechnology: Polymers derived from this compound can be used to functionalize the surface of nanoparticles, creating hybrid materials with tailored properties. mdpi.comnih.govmdpi.com For instance, coating nanoparticles with these polymers could improve their stability and biocompatibility for use in biomedical applications like drug delivery or tissue engineering. polymersource.canih.gov The incorporation of nanoparticles into a polymer matrix can also enhance the mechanical and conductive properties of the resulting composite material. mdpi.comnih.gov Furthermore, the development of nanostructured conducting polymers is a promising area for energy storage applications. mdpi.com

Computational Advancements in Predictive Modeling for Rational Design

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules and materials. In the context of this compound, computational methods can provide valuable insights and guide experimental efforts.

Future research will increasingly rely on computational screening to predict the properties of polymers derived from this monomer. mdpi.com Techniques like Density Functional Theory (DFT) can be used to understand the electronic structure of the monomer and its interactions with other molecules, which is crucial for designing new catalysts and functional materials. acs.orgnih.gov Molecular dynamics (MD) simulations can be employed to study the polymerization process and the conformational behavior of the resulting polymer chains, offering insights into their macroscopic properties. mdpi.comresearchgate.netacs.org

A particularly exciting frontier is the use of machine learning and artificial intelligence to accelerate the discovery of new polymers with desired properties. osti.gov By training algorithms on existing experimental and computational data, it may become possible to predict the properties of a polymer based on its monomer composition and structure, a process known as inverse design. osti.gov This data-driven approach could significantly reduce the time and resources required for developing new materials based on this compound. mdpi.comnih.gov

Q & A

Q. What synthetic methodologies are recommended for N-(6-Cyanopyridin-2-yl)acrylamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyridine-substituted acrylamides typically involves a condensation reaction between a cyano-substituted pyridine amine and acryloyl chloride. For example, analogous compounds like 2-Cyano-3-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acrylamide were synthesized via base-catalyzed condensation in ethanol, achieving 85% yield using piperidine as a catalyst . Key steps include:

- Temperature Control : Reflux conditions (70–80°C) to ensure complete reaction.

- Catalyst Selection : Piperidine or triethylamine to deprotonate the amine and activate the carbonyl.

- Purification : Recrystallization from ethanol to remove unreacted starting materials.

Optimization should focus on solvent polarity (e.g., DMF for poorly soluble intermediates) and stoichiometric ratios (1:1.2 acryloyl chloride:amine).

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- IR Spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1680–1700 cm⁻¹) .

- NMR Analysis :

- ¹H NMR : Pyridine protons resonate at δ 7.5–8.5 ppm; acrylamide protons show coupling patterns (e.g., trans-vinyl protons at δ 6.2–6.8 ppm with J = 15–17 Hz) .

- ¹³C NMR : Cyanopyridine carbons appear at δ 110–120 ppm; amide carbonyls at δ 160–165 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound with biological nucleophiles (e.g., thiols)?

- Methodological Answer : The acrylamide group is electrophilic, making it prone to Michael addition with thiols. Experimental design should include:

- Kinetic Studies : Monitor reaction progress with glutathione (GSH) using UV-Vis spectroscopy (λ = 260–280 nm for thiol depletion) .

- Product Characterization : LC-MS to identify adducts (e.g., GSH-conjugated products with m/z shifts corresponding to +307 Da).

- Competitive Assays : Compare reactivity with other nucleophiles (e.g., amines) under physiological pH (7.4) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar acrylamides?

- Methodological Answer : Discrepancies in biological data (e.g., cytotoxicity) may arise from impurities or assay conditions. Mitigation strategies include:

- Purity Validation : HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) .

- Standardized Assays : Use established cell lines (e.g., HeLa) and protocols (e.g., MTT assay with 48-hour incubation) for IC50 comparisons .

- SAR Analysis : Systematically vary substituents (e.g., pyridine vs. benzene rings) to isolate structure-activity relationships .

Q. How can computational modeling predict the global reactivity and toxicity profile of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations provide insights into electronic properties:

- Global Reactivity Descriptors :

- Electronegativity (χ) : Determines electrophilicity; higher χ correlates with thiol reactivity .